molecular formula C23H30N4O6 B12366947 Kdrlkz-3

Kdrlkz-3

Cat. No.: B12366947
M. Wt: 458.5 g/mol
InChI Key: INQRQPKOOXTHIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kdrlkz-3 involves the functionalization of small-molecule ligands targeting the E3 ligase KLHDC2. The synthetic route typically includes the use of peptide ligands for Kelch-Like Homology Domain Containing protein 2 (KLHDC2), which is a substrate adaptor protein and member of the cullin-2 ubiquitin ligase complex .

Industrial Production Methods

Industrial production of this compound is primarily focused on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes and ensuring that the reaction conditions are consistent and reproducible. The use of advanced techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) helps in understanding the assembly of the KLHDC2 E3 ligase complex, which is crucial for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Kdrlkz-3 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .

Scientific Research Applications

Kdrlkz-3 has a wide range of applications in scientific research, including:

    Chemistry: Used in the study of targeted protein degradation and the development of new therapeutic strategies.

    Biology: Helps in understanding the role of E3 ligases in cellular processes and protein homeostasis.

    Medicine: Potential therapeutic applications in the treatment of diseases caused by protein dysregulation.

    Industry: Used in the production of pharmaceuticals and other biologically active compounds

Mechanism of Action

Kdrlkz-3 exerts its effects by targeting the E3 ligase KLHDC2. The compound binds to KLHDC2, facilitating the assembly of the E3 ligase complex. This complex then ubiquitinates the target protein, marking it for degradation by the proteasome. The process involves a sequence of enzymatic reactions, including the activation of ubiquitin by a ubiquitin-activating enzyme (E1), its transfer to a ubiquitin-conjugating enzyme (E2), and finally its ligation to the target protein by the E3 ligase .

Comparison with Similar Compounds

Similar Compounds

    VHL Ligands: Target the von Hippel-Lindau (VHL) E3 ligase.

    CRBN Ligands: Target the cereblon (CRBN) E3 ligase.

    MDM2 Ligands: Target the mouse double minute 2 homolog (MDM2) E3 ligase.

Uniqueness of Kdrlkz-3

This compound is unique in its selective targeting of the KLHDC2 E3 ligase. This specificity allows for more precise degradation of target proteins, reducing the likelihood of off-target effects. Additionally, the use of KLHDC2 as a PROTAC-employable E3 ligase expands the roster of E3 ligases that can be utilized for targeted protein degradation, providing more chemical choices for therapeutic applications .

Properties

Molecular Formula

C23H30N4O6

Molecular Weight

458.5 g/mol

IUPAC Name

2-methoxyethyl 1-[1-(2-amino-2-oxoethyl)-6-oxopyridin-3-yl]-3-butan-2-yl-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C23H30N4O6/c1-4-15(2)18-11-16-7-8-25(23(31)33-10-9-32-3)13-19(16)27(22(18)30)17-5-6-21(29)26(12-17)14-20(24)28/h5-6,11-12,15H,4,7-10,13-14H2,1-3H3,(H2,24,28)

InChI Key

INQRQPKOOXTHIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(CN(CC2)C(=O)OCCOC)N(C1=O)C3=CN(C(=O)C=C3)CC(=O)N

Origin of Product

United States

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